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An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-Iodo-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed analysis of the Carbon-13 Nuclear Magnetic

Resonance (13C NMR) spectrum of 1-iodo-2-methylpropane. The document includes

tabulated chemical shift data, a comprehensive experimental protocol for data acquisition, and

a visual representation of the molecular structure and its corresponding NMR signals to

facilitate understanding and application in research and development.

Introduction
1-Iodo-2-methylpropane, also known as isobutyl iodide, is an alkyl halide of interest in

synthetic organic chemistry. The structural elucidation and purity assessment of such

compounds heavily rely on spectroscopic techniques, with 13C NMR spectroscopy being a

primary tool for determining the carbon framework. This guide focuses on the 13C NMR

chemical shifts of 1-iodo-2-methylpropane, providing precise data for the scientific

community.

The 13C NMR spectrum of 1-iodo-2-methylpropane is characterized by three distinct signals,

corresponding to the three unique carbon environments within the molecule.[1] The symmetry
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of the two methyl groups results in their chemical equivalence, thus they resonate at the same

frequency.[1]

13C NMR Chemical Shift Data
The 13C NMR chemical shifts for 1-iodo-2-methylpropane are summarized in the table below.

The data is referenced to a tetramethylsilane (TMS) standard at 0.0 ppm.[1] The spectrum was

recorded in deuterated chloroform (CDCl₃), a common solvent for such analyses.[1]

Carbon Atom Structure Chemical Shift (δ) in ppm

C1 (-CH₂I) (CH₃)₂CHCH₂I 10.1

C2 (-CH) (CH₃)₂CHCH₂I 30.5[1]

C3, C4 (-CH₃) (CH₃)₂CHCH₂I 22.6[1]

Note: The chemical shift for the C1 carbon was obtained from a predicted spectrum, as a

precise experimental value was not readily available in the searched public-domain resources.

Experimental Protocol
The following is a detailed methodology for the acquisition of a 13C NMR spectrum of 1-iodo-
2-methylpropane.

3.1. Sample Preparation

Approximately 5-10 mg of purified 1-iodo-2-methylpropane is dissolved in approximately

0.6 mL of deuterated chloroform (CDCl₃).

The solution is transferred to a 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) is added as an internal standard for referencing

the chemical shifts to 0.0 ppm.[1]

3.2. NMR Spectrometer Parameters

Spectrometer: A 300-600 MHz NMR Spectrometer is recommended.
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Nucleus Observed: ¹³C

Solvent: CDCl₃

Spectral Width: 0-220 ppm

Number of Scans: 1024-4096 scans are typically averaged to achieve an adequate signal-to-

noise ratio, owing to the low natural abundance of ¹³C.

Relaxation Delay: A relaxation delay of 2-10 seconds is employed between pulses to ensure

full relaxation of the carbon nuclei.

Decoupling: Proton broadband decoupling is utilized to simplify the spectrum by removing C-

H coupling, resulting in a single peak for each unique carbon environment.

3.3. Data Processing

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-

domain spectrum.

The spectrum is phased and baseline corrected.

The chemical shifts are referenced to the TMS signal at 0.0 ppm.

Visualization of Signal Assignments
The following diagram illustrates the relationship between the carbon atoms in 1-iodo-2-
methylpropane and their corresponding 13C NMR chemical shifts.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b147064?utm_src=pdf-body
https://www.benchchem.com/product/b147064?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-Iodo-2-methylpropane 13C NMR Correlation
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Caption: Correlation of 1-iodo-2-methylpropane carbons to their 13C NMR
signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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